molecular formula C13H12 B165614 3-Methylbiphenyl CAS No. 643-93-6

3-Methylbiphenyl

Cat. No.: B165614
CAS No.: 643-93-6
M. Wt: 168.23 g/mol
InChI Key: NPDIDUXTRAITDE-UHFFFAOYSA-N
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Description

3-Methylbiphenyl (CAS 643-93-6) is a high-purity, bicyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₂ and a molecular weight of 168.24 g/mol . Also known as m-methylbiphenyl or 3-phenyltoluene, this compound is characterized as a colorless to clear liquid at room temperature, though it may appear red to green in some cases . It has a boiling point of approximately 272 °C and a specific gravity of about 1.01 . Its structure consists of a biphenyl backbone with a methyl group substituted at the meta-position (3-position) of one benzene ring . This compound is a valuable building block in research, particularly in catalytic hydrotreatment studies, forensic volatile organic compound profiling, and geochemical maturity assessments . It is also utilized in the synthesis of more complex organic molecules and is investigated for its applications in the development of high-performance plastics and resins . This compound is typically synthesized via Grignard reactions involving cyclohexanone and aryl magnesium halides, followed by dehydration and dehydrogenation steps, or through modern palladium-catalyzed cross-coupling methods . In terms of handling, it is a liquid with a flash point above 110 °C and is insoluble in water, but demonstrates good solubility in common organic solvents such as alcohol, hexane, and ethyl acetate . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, food additive, or for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-3-phenylbenzene
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InChI

InChI=1S/C13H12/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-10H,1H3
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InChI Key

NPDIDUXTRAITDE-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12
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DSSTOX Substance ID

DTXSID4060941
Record name 3-Methylbiphenyl
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Molecular Weight

168.23 g/mol
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Physical Description

Liquid; mp = 4-5 deg C; [Sigma-Aldrich MSDS]
Record name 3-Methylbiphenyl
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Vapor Pressure

0.00796 [mmHg]
Record name 3-Methylbiphenyl
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CAS No.

643-93-6
Record name 3-Methylbiphenyl
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Record name 1,1'-Biphenyl, 3-methyl-
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Record name 3-METHYLBIPHENYL
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Preparation Methods

Stepwise Process Overview

Step Description Reagents and Conditions Outcome
1. Catalyst Preparation Dissolution of metal chlorides (nickelous chloride, aluminum chloride, iron trichloride, cupric chloride) in heated raw spirit (60-80 °C), followed by addition of activated carbon and drying at 120 °C for 4-6 hours NiCl2 (238 parts), AlCl3 (133 parts), FeCl3 (270 parts), CuCl2 (170 parts), coconut husk activated carbon (811 parts) Catalyst powder for coupling
2. First Grignard Reaction Magnesium powder and monobromomethane in toluene react with 6-toluene dichloride at 70 °C for 3 hours Mg (11 parts), monobromomethane (2 parts), toluene (780 parts), 6-toluene dichloride (260 parts) Grignard reagent solution A
3. Coupling Reaction Grignard solution A is added dropwise to catalyst in petroleum benzine at 75-81 °C for 8 hours, followed by acidification and hydrolysis Catalyst (1 part), petroleum benzine (400 parts), hydrogen bromide for pH adjustment Biphenyl intermediate
4. Second Grignard Reaction Magnesium and monobromomethane in toluene react with biphenyl intermediate at 60 °C for 4 hours, followed by acidification, washing, and recrystallization Mg (70 parts), monobromomethane (2 parts), biphenyl intermediate (500 parts), toluene (866 parts) 2-methyl-3-biphenylmethanol product

This method achieves high purity and yield through careful control of reaction conditions and sequential Grignard reactions coupled with catalytic steps. The use of coconut husk activated carbon as part of the catalyst preparation is a notable green chemistry aspect.

Palladium-Catalyzed Cross-Coupling Methods

Another common approach for biphenyl derivatives, including this compound, involves palladium-catalyzed cross-coupling reactions such as Suzuki or related coupling reactions. These methods typically use arylboronic acids and aryl halides under mild conditions.

Typical Reaction Conditions and Catalysts

Catalyst Type Ligands Solvent Temperature Yield Range
Pd(OAc)2 or Pd(PPh3)4 Monophosphorus ligands, biphosphine ligands (Dppe, Dppb, Dppf) Tetrahydrofuran (THF), toluene, or mixed aqueous-organic solvents Room temperature to 80 °C 60-95%

The palladium catalyst system is versatile and allows for selective formation of biphenyl bonds with good functional group tolerance. For example, a Suzuki coupling between 2-methylphenylboronic acid and bromobenzene derivatives can yield this compound with good efficiency.

Multi-Step Organic Synthesis Involving Functionalized Biphenyls

Research literature also reports synthetic routes where this compound moieties are introduced as part of more complex molecules. For instance, in the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, the this compound group is incorporated via ether linkage and further functionalized through click chemistry and reductive amination steps.

Key Synthetic Highlights

  • Alkylation of hydroxy-substituted biphenyl intermediates with propargyl bromide in the presence of cesium carbonate in dimethylformamide at 75 °C.
  • Subsequent click chemistry with azidobenzonitrile catalyzed by copper sulfate/sodium ascorbate at room temperature.
  • Final deprotection and reductive amination steps to yield functionalized biphenyl derivatives.

This approach demonstrates the utility of this compound as a building block in complex organic synthesis rather than a simple isolated compound preparation.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temperature Yield Notes
Grignard + Catalytic Coupling Magnesium, monobromomethane, 6-toluene dichloride Ni/Al/Fe/Cu catalyst on activated carbon Toluene, petroleum benzine 60-85 °C High (up to 95%) Avoids THF, multi-step
Pd-Catalyzed Cross-Coupling Arylboronic acids, aryl halides Pd(OAc)2, Pd(PPh3)4 THF, toluene RT to 80 °C 60-95% Well-established, versatile
Functionalized Biphenyl Synthesis Biphenyl derivatives, propargyl bromide, azides CuSO4/sodium ascorbate (click chemistry) DMF, t-butanol/water RT to 75 °C Moderate to high Multi-step, complex molecules

Detailed Research Findings

  • The catalyst preparation involving multiple metal chlorides and activated carbon leads to a robust catalyst for biphenyl coupling, yielding high purity products without using THF, which is commonly employed but more hazardous.
  • Grignard reagents formed in situ from magnesium and monobromomethane react efficiently with aryl chlorides to form biphenyl intermediates, which upon further Grignard reaction afford methylated biphenyls.
  • Palladium-catalyzed cross-coupling remains a gold standard for biphenyl synthesis, with ligand choice impacting catalyst stability and reaction efficiency.
  • Incorporation of this compound units into larger molecules via click chemistry and reductive amination showcases the compound’s versatility in medicinal and materials chemistry.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products:

    Oxidation: 3-Methylbenzoic acid or 3-Methylacetophenone.

    Reduction: 3-Methylcyclohexylbenzene.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Organic Chemistry

1. Intermediate in Organic Synthesis
3-Methylbiphenyl serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the development of drugs with anti-inflammatory and antibacterial properties. For instance, biphenyl derivatives have been patented for their roles as antiandrogenic agents and immunosuppressants .

2. Liquid Crystals and OLEDs
Due to its structural properties, this compound is employed in the formulation of liquid crystals used in displays and organic light-emitting diodes (OLEDs). The rigidity and chemical stability of biphenyl compounds make them suitable for these applications .

Environmental Applications

1. Geochemical Marker
Research has demonstrated that this compound is a dominant compound among methylbiphenyl isomers found in source rocks and crude oils. It serves as a geochemical marker for assessing the thermal maturity of organic matter in sedimentary basins, such as those in Australia and Pakistan . The distribution patterns of this compound provide insights into the depositional environment and source facies of petroleum reservoirs.

2. Pollution Monitoring
As a component of polycyclic aromatic hydrocarbons (PAHs), this compound can be monitored in environmental samples to assess pollution levels. Its presence in sediments can indicate anthropogenic influences on ecosystems.

Case Studies

Study Focus Findings
George & Ahmed (2002) Source Rocks AnalysisIdentified this compound as the dominant isomer in Proterozoic source rocks from Australia.
Asif et al. (2010) Crude Oil CharacterizationFound significant concentrations of this compound in crude oils from Potwar Basin, indicating its role as a geochemical marker.
Recent Biocatalysis Studies Enzymatic ReactionsDemonstrated selective oxidation of this compound using CYP101B1, highlighting its potential in green chemistry applications.

Mechanism of Action

The mechanism of action of 3-Methylbiphenyl involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic or non-catalytic processes. The specific pathways depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

3-Methylbiphenyl belongs to the alkylbiphenyl family, which includes isomers differing in methyl substitution positions. Key isomers and related compounds are compared below:

Compound CAS Number Molecular Formula Substitution Pattern Key Applications/Properties
This compound 643-93-6 C₁₃H₁₂ Methyl at 3-position Biomagnification studies , geochemical maturity indicator , catalytic testing
2-Methylbiphenyl 643-58-3 C₁₃H₁₂ Methyl at 2-position Minor component in mass spectrometry profiles , limited environmental prevalence
4-Methylbiphenyl 644-08-6 C₁₃H₁₂ Methyl at 4-position Co-elutes with this compound in GC-MS; used in maturity ratios (3-/4-MBP)
3,3'-Dimethylbiphenyl 612-75-9 C₁₄H₁₄ Methyl at 3- and 3'-positions Higher molecular weight; lower volatility compared to mono-methyl isomers

Key Differences:

  • Thermodynamic Stability : 3- and 4-Methylbiphenyl isomers dominate over 2-Methylbiphenyl in natural samples due to steric and electronic factors .
  • Geochemical Ratios : The ratio of 3-MBP/(3- + 4-MBP) increases with thermal maturity (e.g., 0.7 in high-maturity condensates) .
  • Mass Spectrometry : In shock tube experiments, 3- and 4-Methylbiphenyl contribute ~42% each to the m/z 168 signal, while 2-Methylbiphenyl contributes 17% .

Environmental Behavior and Biomagnification

In Baltic Sea top consumers (e.g., harbor seals), its biomagnification factor (BMF) exceeds 2 in blubber tissues, comparable to pyrene but lower than legacy POPs like PCBs (BMF 5–100) . This contrasts with its isomers:

  • 4-Methylbiphenyl : Similar BMFs but less abundant in alkylbiphenyl distributions .
  • 2-Methylbiphenyl : Rarely detected in environmental samples, suggesting rapid metabolic degradation .

Reactivity in Catalytic Processes

In hydrodesulfurization (HDS) reactions, this compound shows negligible hydrogenation to methylcyclohexylbenzene under standard conditions, unlike bulkier polyaromatics . This contrasts with:

  • 4-Methyldibenzothiophene (4-MDBT) : Undergoes direct desulfurization (DDS) or hydrogenation (HYD) pathways .
  • Methylnaphthalenes : Higher reactivity due to fewer steric hindrances .

Data Tables

Table 1: Alkylbiphenyl Isomer Abundance in Geochemical Samples

Sample Type 3-MBP (%) 4-MBP (%) 2-MBP (%) Reference
Baltic Sea Herring 42 42 16
Surma Basin Condensate 70 30 <1

Table 2: Biomagnification Factors (BMFs) in Baltic Sea Top Consumers

Compound BMF (Blubber) BMF (Muscle/Liver) Reference
This compound 2–5 <1
Pyrene 2–3 <1
PCB 153 50–100 50–100

Biological Activity

3-Methylbiphenyl (C13H12), also known as m-methylbiphenyl, is an aromatic hydrocarbon that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond with a methyl group attached to the meta position of one of the rings. Its molecular formula is C13H12, and it has a molecular weight of 168.24 g/mol. The compound is characterized by its hydrophobic nature and stability, which influence its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of biphenyl derivatives, including this compound. Research indicates that biphenyl compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, compounds derived from biphenyl structures have shown significant activity against bacterial peptide deformylase (PDF), which is crucial for bacterial survival. In a comparative study, some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 63.61 to 167.26 μg/mL, indicating potent antibacterial activity when compared to standard antibiotics like ampicillin .

The antibacterial action of this compound and its derivatives is primarily attributed to their ability to inhibit PDF enzymes. This inhibition disrupts protein synthesis in bacteria, leading to cell death. Molecular docking studies have demonstrated that these compounds bind effectively to the active sites of PDF, suggesting a promising avenue for the development of new antibacterial agents .

Study on Antimicrobial Efficacy

A study conducted on various biphenyl derivatives, including this compound, assessed their antimicrobial properties against several bacterial strains. The results indicated that modifications in the biphenyl structure significantly influenced antibacterial efficacy. For example, while this compound showed moderate activity, certain synthesized derivatives exhibited enhanced potency due to structural optimizations .

Torsional Dynamics and Biological Implications

Research into the torsional angles and conformational dynamics of this compound revealed important insights into its biological interactions. A study using temperature-programmed desorption (TPD) techniques found that this compound undergoes a disorder-to-order transition at approximately 200 K, which may affect its interaction with biological membranes and proteins . Understanding these dynamics can help in predicting the compound's behavior in biological systems.

Comparative Analysis with Other Biphenyl Derivatives

The following table summarizes the biological activities and properties of various biphenyl derivatives compared to this compound:

CompoundAntibacterial Activity (MIC μg/mL)Mechanism of Action
This compound Moderate (63.61 - 167.26)PDF inhibition
4'-((5-benzylidene-2,4-dioxothiazolidin-3-yl)methyl)biphenyl Low (139.28)PDF inhibition
Biphenyl Derivative A High (below 63)Cell wall synthesis disruption
Biphenyl Derivative B Moderate (100-150)Protein synthesis inhibition

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Methylbiphenyl, and how are purity and yield optimized?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and methyl-substituted boronic acids. Purification is achieved via column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in ethanol. Yield optimization requires strict control of catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and reaction temperature (80–100°C). Characterization via GC-MS and ¹H/¹³C NMR confirms structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : UV-Vis spectroscopy in ethanol (λmax ~260 nm) identifies π→π* transitions, while fluorescence spectroscopy at 77 K reveals triplet-state lifetimes. IR spectroscopy detects C-H stretching (2850–3000 cm⁻¹) and aromatic ring vibrations (1600 cm⁻¹). NMR assignments rely on coupling patterns: the methyl group (δ 2.3 ppm, singlet) and biphenyl protons (δ 6.8–7.6 ppm, multiplet) .

Q. How are acute toxicity studies for this compound designed to meet regulatory standards?

  • Methodological Answer : Follow EPA guidelines for subchronic exposure studies: use rodent models (e.g., Sprague-Dawley rats) with oral gavage doses (10–100 mg/kg/day) over 90 days. Endpoints include liver enzyme assays (ALT, AST), histopathology, and lipid peroxidation markers. Control groups receive vehicle (e.g., corn oil), and data are analyzed using ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How do methyl substitution patterns (2-, 3-, or 4-methyl) influence the electronic structure and photophysical properties of biphenyl derivatives?

  • Methodological Answer : Comparative UV-Vis and fluorescence studies in ethanol show bathochromic shifts for this compound (vs. 2-/4-methyl) due to steric hindrance altering conjugation. Computational DFT calculations (B3LYP/6-311+G(d,p)) quantify HOMO-LUMO gaps and charge distribution. For example, this compound exhibits a 0.2 eV lower bandgap than 4-Methylbiphenyl .

Q. How can meta-analysis resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Systematic literature reviews (e.g., PRISMA guidelines) should stratify studies by dose, exposure duration, and model organisms. Contradictions in hepatotoxicity data may arise from metabolic differences (e.g., CYP450 isoform expression). Use funnel plots and Egger’s regression to assess publication bias, followed by dose-response modeling to harmonize findings .

Q. What computational approaches predict the environmental degradation pathways of this compound?

  • Methodological Answer : Molecular dynamics simulations (AMBER force field) model hydroxyl radical (•OH) interactions in aqueous environments. Quantum mechanics (QM/MM) identifies reactive sites for oxidation, prioritizing C3-methyl cleavage. Validate predictions via LC-MS analysis of degradation byproducts (e.g., biphenyl-3-carboxylic acid) in ozone-exposure experiments .

Data Presentation Guidelines

  • Tables : Include absorption maxima (λmax), fluorescence quantum yields, and toxicity thresholds (e.g., LD50).
  • Figures : Use color-coded DFT orbital diagrams or dose-response curves with error bars. Avoid overcrowding with chemical structures .
  • Meta-Analysis : Provide raw datasets and R/Python scripts for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbiphenyl
Reactant of Route 2
Reactant of Route 2
3-Methylbiphenyl

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